

# Application Notes and Protocols: Pantoprazole N-oxide as a Reference Standard

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## Compound of Interest

Compound Name: *Pantoprazole N-oxide*

Cat. No.: *B018355*

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For: Researchers, Scientists, and Drug Development Professionals

Subject: Guidelines on the Utilization of **Pantoprazole N-oxide** as a Reference Standard in Pharmaceutical Analysis

## Introduction

Pantoprazole, a proton pump inhibitor, is widely prescribed for the treatment of acid-related gastrointestinal disorders. The manufacturing process and storage of pantoprazole can lead to the formation of related substances and impurities, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. **Pantoprazole N-oxide** is a known potential impurity and degradation product of pantoprazole.[1][2] As such, high-purity **Pantoprazole N-oxide** serves as a critical reference standard for the identification and quantification of this impurity in bulk drug substances and pharmaceutical formulations.[3]

These application notes provide detailed protocols and data for the use of **Pantoprazole N-oxide** as a reference standard in analytical method development, validation, and routine quality control testing. The information is intended to guide researchers and analysts in establishing robust and accurate analytical procedures.

## Physicochemical Properties of Pantoprazole N-oxide

A summary of the key physicochemical properties of **Pantoprazole N-oxide** is presented in the table below. This information is crucial for the proper handling, storage, and use of the reference standard.

Property	Value	Reference
Chemical Name	6-(Difluoromethoxy)-2-[[[3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole	<a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	953787-60-5	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>16</sub> H <sub>15</sub> F <sub>2</sub> N <sub>3</sub> O <sub>5</sub> S	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	399.37 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Off-White to Light Beige Solid	<a href="#">[4]</a>
Solubility	Soluble in Methanol, DMSO, and Acetonitrile. Slightly soluble in Ethanol. Sparingly soluble in PBS (pH 7.2).	<a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Storage	2-8°C, protected from light.	<a href="#">[4]</a> <a href="#">[7]</a>

## Application in Chromatographic Analysis

**Pantoprazole N-oxide** is primarily used as a reference standard in High-Performance Liquid Chromatography (HPLC) for the separation and quantification of impurities in pantoprazole drug substances and products.

## Recommended HPLC Method for Impurity Profiling

The following HPLC method is a composite protocol derived from established pharmacopeial methods (such as the USP monograph for Pantoprazole Sodium) and validated research methodologies for the analysis of pantoprazole and its related compounds.[\[1\]](#)[\[4\]](#)[\[8\]](#)

Parameter	Recommended Conditions
Column	Hypersil ODS, C18 (125 x 4.0 mm, 5 µm) or equivalent
Mobile Phase	A: 0.01 M Phosphate Buffer (pH adjusted to 7.0 with orthophosphoric acid)B: Acetonitrile
Gradient Elution	Time (min)
0	
10	
12	
15	
Flow Rate	1.0 mL/min
Column Temperature	40°C
Detection Wavelength	290 nm
Injection Volume	20 µL
Diluent	Acetonitrile and 0.1 M Sodium Hydroxide (50:50, v/v)

## Expected Chromatographic Performance

Under the recommended HPLC conditions, **Pantoprazole N-oxide** should be well-resolved from pantoprazole and other known impurities. The expected retention times are summarized below. Note that these are approximate and may vary based on the specific column, system, and exact mobile phase preparation.

Compound	Expected Retention Time (min)
Pantoprazole N-oxide	~5.3
Pantoprazole	~8.0
Pantoprazole Sulfone (Impurity A)	~9.4

Reference: A study by G.M. Reddy et al. identified **Pantoprazole N-oxide** as a degradation product with a distinct retention time from pantoprazole and its sulfone impurity under similar chromatographic conditions.[2][9]

## Experimental Protocols

### Preparation of Standard Solutions

#### 4.1.1. **Pantoprazole N-oxide** Stock Solution (100 µg/mL)

- Accurately weigh approximately 10 mg of **Pantoprazole N-oxide** reference standard.
- Transfer to a 100 mL volumetric flask.
- Dissolve in and dilute to volume with the diluent (Acetonitrile:0.1 M NaOH, 50:50 v/v).
- Sonicate for 5-10 minutes to ensure complete dissolution.
- Store the stock solution at 2-8°C, protected from light.

#### 4.1.2. Pantoprazole Stock Solution (100 µg/mL)

- Accurately weigh approximately 10 mg of Pantoprazole reference standard.
- Transfer to a 100 mL volumetric flask.
- Dissolve in and dilute to volume with the diluent.
- Sonicate for 5-10 minutes to ensure complete dissolution.

#### 4.1.3. Working Standard Solution for System Suitability

- Prepare a mixed solution containing a known concentration of Pantoprazole and **Pantoprazole N-oxide** (e.g., 10 µg/mL of each) by diluting the respective stock solutions with the mobile phase.
- This solution is used to verify the resolution and performance of the chromatographic system.

## Sample Preparation

### 4.2.1. Pantoprazole Bulk Drug Substance

- Accurately weigh approximately 25 mg of the pantoprazole bulk drug substance.
- Transfer to a 50 mL volumetric flask.
- Dissolve in and dilute to volume with the diluent.
- Filter the solution through a 0.45  $\mu\text{m}$  nylon or PVDF syringe filter before injection.

### 4.2.2. Pantoprazole Tablets

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to 25 mg of pantoprazole.
- Transfer to a 50 mL volumetric flask.
- Add approximately 30 mL of diluent and sonicate for 15 minutes with intermittent shaking.
- Dilute to volume with the diluent and mix well.
- Filter the solution through a 0.45  $\mu\text{m}$  nylon or PVDF syringe filter before injection.

## Data Presentation and System Suitability

Quantitative data and system suitability parameters are crucial for ensuring the validity of the analytical results.

## Certificate of Analysis Data for Pantoprazole N-oxide Reference Standard

The following table summarizes typical data found on a Certificate of Analysis for a **Pantoprazole N-oxide** reference standard.

Test	Specification	Typical Result
Appearance	Off-White to Light Beige Solid	Conforms
Identity ( <sup>1</sup> H NMR, MS, IR)	Conforms to structure	Conforms
Purity (HPLC)	≥ 95.0%	99.05%
Water Content (Karl Fischer)	Report Value	< 0.5%
Residual Solvents	Meets USP <467> requirements	Conforms
Heavy Metals	≤ 20 ppm	< 10 ppm
Assay (as is)	Report Value	98.76%

Data compiled from representative Certificates of Analysis.[\[6\]](#)

## System Suitability Criteria for HPLC Method

Before performing sample analysis, the suitability of the chromatographic system must be verified.

Parameter	Acceptance Criteria
Tailing Factor (for Pantoprazole peak)	≤ 2.0
Theoretical Plates (for Pantoprazole peak)	≥ 2000
Resolution (between Pantoprazole and Pantoprazole N-oxide)	≥ 2.0
Relative Standard Deviation (RSD) for replicate injections of the standard solution	≤ 2.0%

## Visualizations

### Experimental Workflow for Impurity Analysis

The following diagram illustrates the general workflow for the analysis of **Pantoprazole N-oxide** as an impurity in a pantoprazole sample.

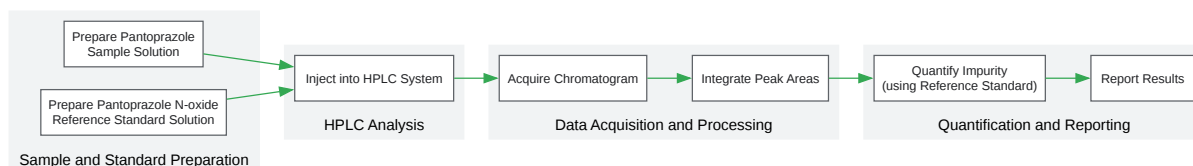


Figure 1: Workflow for Pantoprazole Impurity Analysis

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Figure 1: Workflow for Pantoprazole Impurity Analysis

## Metabolic Pathway of Pantoprazole

Pantoprazole is primarily metabolized in the liver by the cytochrome P450 system. The main metabolic pathways involve demethylation by CYP2C19 and oxidation by CYP3A4.

Understanding these pathways is important in drug development and for identifying potential metabolites.

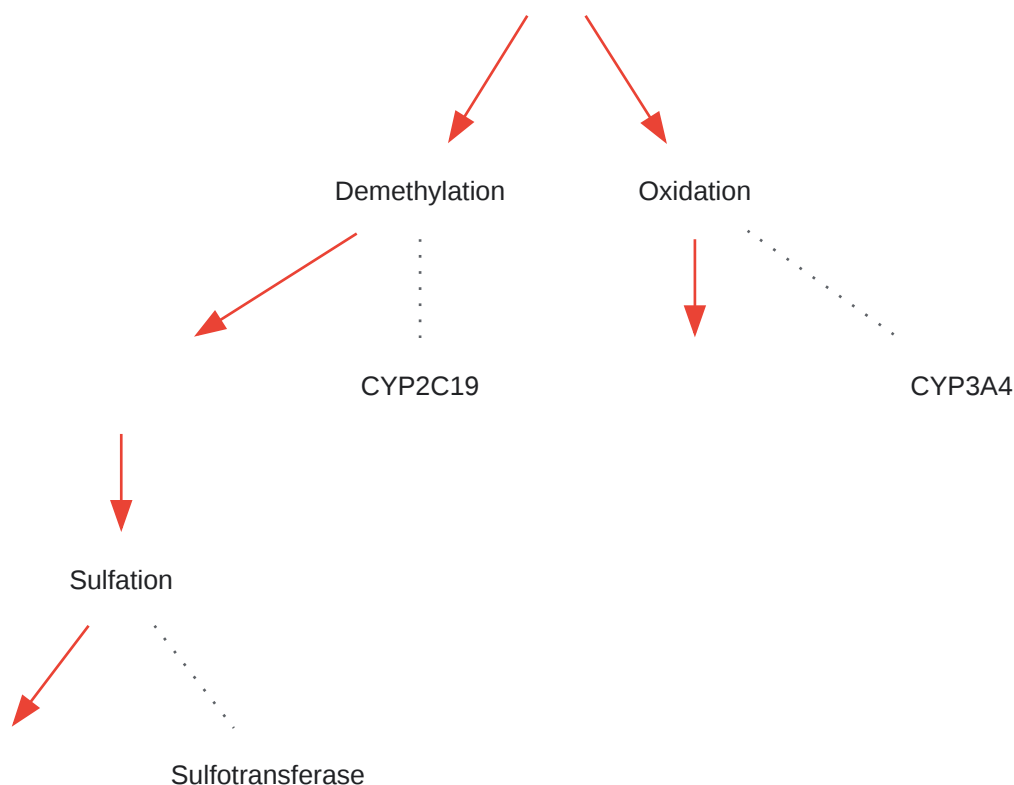


Figure 2: Simplified Metabolic Pathway of Pantoprazole

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